![molecular formula C25H27BrN4O2 B2633663 4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide CAS No. 1216681-02-5](/img/structure/B2633663.png)
4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The presence of the oxadiazole ring and fluorobenzoyl group might contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely show the distinct rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom. The benzoyl group is a common functional group in organic chemistry, consisting of a carbonyl group (C=O) attached to a phenyl group .Scientific Research Applications
N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Biological Activities: This compound is a derivative of pyrazoline, which has been shown to have a variety of biological activities . Pyrazolines and their derivatives have been confirmed to have biological as well as pharmacological activities .
Antioxidant Activity: Pyrazolines have been reported to have antioxidant activity . This is significant because cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage .
Antitumor Activity: Pyrazolines have also been reported to have antitumor activities . This is particularly important because many diseases, including cancer, have been linked to overexpression of ROS .
Neurotoxic Potentials: This compound has been studied for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O2/c1-17-5-3-8-22(18(17)2)32-24-14-23(28-16-29-24)30-11-9-20(10-12-30)25(31)27-15-19-6-4-7-21(26)13-19/h3-8,13-14,16,20H,9-12,15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGZDNXLMJGIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
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